molecular formula C7H7ClN2O B1667420 ANILINE, m-CHLORO-N-METHYL-N-NITROSO- CAS No. 4243-20-3

ANILINE, m-CHLORO-N-METHYL-N-NITROSO-

Cat. No.: B1667420
CAS No.: 4243-20-3
M. Wt: 170.59 g/mol
InChI Key: JHXGWNFJNRHELO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aniline, m-chloro-N-methyl-N-nitroso- is a bioactive chemical.

Scientific Research Applications

1. Metabolic Denitrosation and Enzymatic Mechanism

Research has investigated the metabolic denitrosation of N-nitroso-N-methylaniline, finding that aniline is the main metabolite produced. The study also discusses the enzymatic mechanism of denitrosation and the binding affinity to cytochrome P-450 (Scheper et al., 1991).

2. Cyclopalladation in Organic Synthesis

Cyclopalladation of aniline derivatives, including chloro-N-methyl-N-nitrosoaniline, has been explored. This process is important in creating complexes used in various chemical syntheses (Mossi et al., 1992).

3. Ozonation in Environmental Applications

The reaction of anilines like chloro-N-methyl-N-nitrosoaniline with ozone has been studied for environmental applications such as wastewater treatment and pollutant degradation (Tekle-Röttering et al., 2016).

4. Polymerization Processes

The compound has been utilized in polymerization processes, where its role in inhibiting polymerizations has been a subject of study. This research aids in understanding and controlling the polymerization of certain styrenes (Gyöngyhalmi et al., 1994).

5. Voltammetry in Analytical Chemistry

N-nitroso-N-methyl aniline and its derivatives are analyzed using fast-scan differential pulse voltammetry, a technique crucial in analytical chemistry for the precise quantification of various compounds (Barek et al., 1991).

6. Nitrosation and Diazotisation Studies

Studies on the nitrosation and diazotisation of anilines, including chloro-N-methyl-N-nitrosoaniline, have been conducted to understand the chemical reactions crucial for the synthesis of various aromatic compounds (Fabrizio et al., 1966).

7. Polymer Characterization and Synthesis

The effects of substituents on aniline during polymerization and the properties of the resulting polymers have been examined. This research is pivotal in materials science and engineering for developing new materials (Wang Shenglong et al., 1986).

Properties

CAS No.

4243-20-3

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

N-(3-chlorophenyl)-N-methylnitrous amide

InChI

InChI=1S/C7H7ClN2O/c1-10(9-11)7-4-2-3-6(8)5-7/h2-5H,1H3

InChI Key

JHXGWNFJNRHELO-UHFFFAOYSA-N

SMILES

CN(C1=CC(=CC=C1)Cl)N=O

Canonical SMILES

CN(C1=CC(=CC=C1)Cl)N=O

Appearance

Solid powder

4243-20-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aniline, m-chloro-N-methyl-N-nitroso-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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